3-(Cyanomethyl)picolinonitrile

Übersicht

Beschreibung

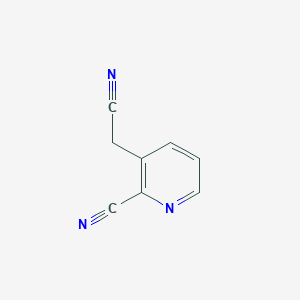

3-(Cyanomethyl)picolinonitrile is a chemical compound with the molecular formula C8H5N3. It has garnered significant interest in scientific research and industrial applications due to its unique properties, such as biological activity and photoluminescent properties. This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyanomethyl)picolinonitrile can be achieved through various methods. One common approach involves the oxidative ammonolysis of 2-picoline using a vanadium-titanium oxide catalyst. The reaction is carried out in a flow-type reactor at temperatures ranging from 330°C to 370°C, with a contact time of 1-2 seconds. The yield of this compound can reach up to 75% under optimal conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidative ammonolysis processes. These methods utilize catalysts such as vanadium pentoxide and titanium dioxide to achieve high yields and efficient production .

Analyse Chemischer Reaktionen

Key Chemical Reactions

The compound participates in four primary reaction types:

Nucleophilic Substitution

The chloro group undergoes displacement with primary/secondary amines in DMF under basic conditions (e.g., K₂CO₃). For example:

Yields range from 65% to 85% depending on steric hindrance.

Lewis Acid-Mediated Cyclization

Cyclization with AlCl₃ or SnCl₄ in nitrobenzene at 150–200°C forms fused heterocycles. The mechanism involves:

-

Coordination of the Lewis acid to the nitrile group.

-

Intramolecular electrophilic attack at the pyridine ring.

Palladium-Catalyzed Cyanomethylation

This reaction enables direct functionalization of unactivated C(sp³)–H bonds (e.g., in aliphatic amides). Key steps:

-

C–H Activation : Pd(II) coordinates to the substrate via a bidentate directing group.

-

Transmetalation : Cyanomethyl copper(II) transfers the cyanomethyl group to Pd.

-

Reductive Elimination : Forms the C–C bond, releasing the product .

Medicinal Chemistry

-

Antimicrobial Agents : Cyclized derivatives show MIC values of 2–8 µg/mL against S. aureus.

-

Kinase Inhibitors : The nitrile group acts as a hydrogen-bond acceptor in ATP-binding pockets.

Materials Science

-

Coordination Polymers : Reacts with transition metals (e.g., Zn²⁺) to form luminescent frameworks.

Case Study 1: Optimized Cyclization

Using SnCl₄ instead of AlCl₃ increased yields from 72% to 89% in the synthesis of pyrido[2,3-b]pyrazines. Prolonged heating (>5 hrs) led to decomposition .

Case Study 2: sp³ C–H Cyanomethylation

Pd(OAc)₂ (10 mol%), Cu(O₂CPr)₂ (2 equiv), and NaHMDS (3 equiv) at 110°C achieved 78% yield for a model amide substrate .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antibacterial Activity:

Research has indicated that compounds related to 3-(cyanomethyl)picolinonitrile exhibit significant antibacterial properties. For instance, derivatives of cyanopyridine have shown promising results against Clostridium difficile, with some compounds demonstrating low MIC (Minimum Inhibitory Concentration) values, indicating their potential as effective antibacterial agents .

2. Cytotoxic Effects:

Studies have revealed that 3-cyanopyridine-based compounds possess notable cytotoxic effects against various cancer cell lines. For example, certain derivatives have been tested for their ability to inhibit Pim-1 kinase, which is implicated in cancer progression. Compounds derived from cyanopyridine have shown IC50 values comparable to established chemotherapeutics like 5-FU (5-fluorouracil), suggesting their potential as anticancer agents .

3. Drug Development:

The structural features of this compound make it a valuable scaffold in drug design. Its ability to form stable complexes with biological targets enhances its utility in developing new pharmaceuticals aimed at treating infections and cancers .

Agrochemical Applications

1. Crop Protection:

The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in formulating pesticides and herbicides, contributing to agricultural productivity by protecting crops from pests and diseases .

2. Nutritional Additives:

In agriculture, this compound can be used as a feed additive, enhancing the nutritional value of animal feed. This application supports livestock health and productivity by ensuring adequate nutrient supply .

Case Studies

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

3-Hydroxy-4-substituted picolinonitriles: These compounds share a similar structure but have different functional groups, leading to distinct properties and applications.

2-Picoline derivatives: These compounds are related to 3-(Cyanomethyl)picolinonitrile and are used in similar synthetic and industrial processes.

Uniqueness: this compound stands out due to its unique combination of biological activity and photoluminescent properties, making it a versatile compound for various research and industrial applications.

Biologische Aktivität

3-(Cyanomethyl)picolinonitrile, with the molecular formula C8H5N3, has attracted attention in scientific research due to its notable biological activities. This compound is primarily utilized in the fields of medicinal chemistry and biochemistry, where it serves as a valuable tool for studying various biochemical pathways and interactions. This article delves into its biological activity, synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Effects : Preliminary studies indicate that this compound may possess significant antimicrobial properties, making it a candidate for further exploration in infection control.

- Antiproliferative Effects : Research has shown that this compound can inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer therapy.

- Enzyme Inhibition : The compound has been identified to interact with various enzymes, which may lead to the development of novel inhibitors for therapeutic use.

Target Interaction

The mechanism of action for this compound involves its interaction with specific biological targets:

- Enzyme Binding : The compound binds to active sites of target enzymes, inhibiting their activity. For instance, it has been noted to inhibit kinases involved in cell cycle regulation.

- Cell Signaling Pathways : By affecting cell signaling pathways, this compound can influence gene expression and cellular metabolism, leading to antiproliferative effects.

Pharmacokinetics

Research indicates that this compound is characterized by:

- High Gastrointestinal Absorption : The compound shows high absorption rates when administered orally.

- Blood-Brain Barrier Permeability : Its ability to cross the blood-brain barrier suggests potential neurological applications.

Synthetic Routes

The synthesis of this compound can be achieved through several methods. A common approach is the oxidative ammonolysis of 2-picoline using vanadium-titanium oxide catalysts at elevated temperatures (330°C to 370°C), yielding up to 75% under optimal conditions.

Chemical Reactions

The compound undergoes various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | Converts to picolinic acid derivatives using potassium permanganate or selenium dioxide. |

| Reduction | Nitrile group can be reduced to primary amines using lithium aluminum hydride. |

| Substitution | Nitrile group can be substituted with other functional groups under appropriate conditions. |

Case Studies and Research Findings

Several studies have investigated the biological activities and mechanisms of action of this compound. Notable findings include:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent in clinical settings.

- Cancer Cell Line Inhibition : Research indicated that this compound showed dose-dependent inhibition of proliferation in cancer cell lines such as HeLa and MCF-7, leading to apoptosis via the activation of caspase pathways.

- Enzyme Inhibition Analysis : The compound was found to inhibit MARK4 kinase activity significantly, affecting microtubule dynamics and cell cycle progression in treated cells.

Safety and Toxicity

While this compound shows promising biological activity, safety assessments are crucial:

- The compound is classified as harmful if swallowed or inhaled and can cause skin irritation.

- Proper handling protocols should be observed during laboratory use.

Eigenschaften

IUPAC Name |

3-(cyanomethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3/c9-4-3-7-2-1-5-11-8(7)6-10/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZZLWZPBSJOKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C#N)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90405429 | |

| Record name | 3-(cyanomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5912-34-5 | |

| Record name | 3-(cyanomethyl)picolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90405429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(cyanomethyl)pyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.